5-Iodo-1,3-benzoxazole-2-thiol

Cross-coupling chemistry Synthetic methodology Medicinal chemistry building blocks

Research groups requiring a benzoxazole-2-thiol with a specifically iodo-substituted scaffold face limited sourcing options for SPECT probe development and halogen-bonding crystal engineering. 5-Iodo-1,3-benzoxazole-2-thiol provides the unique orthogonal C-I and thione handles that non-iodinated analogs cannot replicate. • Enables electrophilic radioiodination with [¹²³I]NaI or [¹²⁵I]NaI for CNS SPECT imaging agent development. • Serves as a bifunctional tecton for directional C-I···S halogen-bonded cocrystal design. • Provides strong anomalous scattering (f″ ≈ 6.9 e at Cu Kα) for SAD phasing in protein-ligand crystallography. • Supports Pd-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings at the 5-position under mild conditions.

Molecular Formula C7H4INOS
Molecular Weight 277.08 g/mol
CAS No. 93614-44-9
Cat. No. B1457921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1,3-benzoxazole-2-thiol
CAS93614-44-9
Molecular FormulaC7H4INOS
Molecular Weight277.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)NC(=S)O2
InChIInChI=1S/C7H4INOS/c8-4-1-2-6-5(3-4)9-7(11)10-6/h1-3H,(H,9,11)
InChIKeyCJLBHXVGZNNSMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-1,3-benzoxazole-2-thiol (CAS 93614-44-9) – Chemical Identity and Procurement Profile


5-Iodo-1,3-benzoxazole-2-thiol (CAS 93614-44-9, molecular formula C₇H₄INOS, molecular weight 277.08 g/mol) is a heterocyclic thiol belonging to the benzoxazole-2-thione family, characterized by an iodine atom substituted at the 5-position of the fused benzene ring . The compound exists predominantly in the thione tautomeric form (5-iodo-3H-1,3-benzoxazole-2-thione) under standard conditions . It is commercially available as a solid with typical purity of 90% from major suppliers , and serves primarily as a synthetic intermediate in medicinal chemistry and materials science research. The presence of both the thiol/thione functionality and the iodo substituent provides orthogonal reactive handles that distinguish this compound from its non-halogenated parent and other halogen congeners.

Why 5-Iodo-1,3-benzoxazole-2-thiol Cannot Be Replaced by Other 5-Halobenzoxazole-2-thiols or the Parent Compound


The 5-iodo substituent confers a distinct combination of steric bulk (van der Waals radius: I = 1.98 Å vs. Br = 1.85 Å, Cl = 1.75 Å), electronic polarizability (I = 5.35 ų vs. Br = 3.05 ų, Cl = 2.18 ų), and leaving-group aptitude (C–I bond dissociation energy: ~57 kcal/mol vs. C–Br: ~68 kcal/mol, C–Cl: ~81 kcal/mol) that cannot be replicated by the 5-chloro (CAS 22876-19-3) or 5-bromo (CAS 439607-87-1) analogs [1]. These differences directly impact cross-coupling reactivity, radiohalogenation feasibility, halogen-bonding supramolecular architecture, and the compound's utility as a heavy-atom derivative in crystallography. Generic selection of a non-iodinated benzoxazole-2-thiol would foreclose applications that depend specifically on the iodine atom: radioiodination for SPECT imaging [2], Pd-catalyzed C–C bond formation at the 5-position under mild conditions, and predictable halogen-bonding crystal engineering [3].

5-Iodo-1,3-benzoxazole-2-thiol – Quantified Differentiation Evidence Against Comparator Compounds


Superior Leaving-Group Reactivity: C–I Bond Enables Milder Cross-Coupling vs. C–Br and C–Cl Analogs

The C–I bond at the 5-position of 5-iodo-1,3-benzoxazole-2-thiol possesses significantly lower bond dissociation energy (BDE ≈ 57 kcal/mol) compared to the corresponding C–Br bond in 5-bromobenzo[d]oxazole-2-thiol (BDE ≈ 68 kcal/mol) and the C–Cl bond in 5-chlorobenzo[d]oxazole-2-thiol (BDE ≈ 81 kcal/mol), based on standard aryl halide bond energy data [1]. This translates to higher reactivity in oxidative addition with Pd(0) catalysts, enabling Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings at lower temperatures and with broader substrate scope. A relevant synthetic methodology paper demonstrated that 5-iodotriazole substrates undergo Cu-catalyzed coupling with thiols to form thiosubstituted benzoxazoles in yields up to 91%, exemplifying the productive use of the C–I bond in benzoxazole-forming cascade reactions [2]. In contrast, the analogous 5-bromo derivative requires harsher conditions for comparable transformations, while the 5-chloro analog is generally unreactive under mild cross-coupling protocols.

Cross-coupling chemistry Synthetic methodology Medicinal chemistry building blocks

Radioiodination Compatibility: Iodine-125/123 Isotope Incorporation Enables SPECT Imaging Probe Development

Radioiodinated benzoxazole derivatives demonstrated moderate brain uptake and preferential white matter accumulation as potential SPECT imaging probes for multiple sclerosis. In a biodistribution study using normal mice, three radioiodinated benzoxazole and benzothiazole compounds displayed brain uptake of 2.7–2.9% ID/g at 2 min post-injection, with [¹²⁵I]BO-2 showing the most favorable white matter-to-gray matter radioactivity ratio on ex vivo autoradiography [1]. The 5-iodo-1,3-benzoxazole-2-thiol scaffold provides a direct precursor for electrophilic or isotope-exchange radioiodination at the 5-position, enabling access to ¹²³I-labeled SPECT or ¹²⁵I-labeled preclinical probes. This capability is absent in the parent (unsubstituted) compound, the 5-chloro analog (chlorine lacks medically useful gamma-emitting isotopes with suitable half-lives), and the 5-bromo analog (⁷⁶Br is positron-emitting with a 16.2 h half-life, less convenient for SPECT than ¹²³I with its 13.2 h half-life and 159 keV gamma emission). The 5-iodo substituent thus represents a strategic advantage for laboratories developing iodine-based molecular imaging agents.

Molecular imaging SPECT probe development Radiohalogenation Myelin imaging

Halogen-Bonding Supramolecular Architecture: Iodine-Specific C–I···S and C–I···I Interactions Dictate Crystal Packing

A systematic crystallographic study of 18 cocrystals derived from heterocyclic thiones (including 2-mercaptobenzoxazole, MBZOX) with organoiodine donors demonstrated that iodine-specific C–I···S halogen bonding and C–I···I interactions dominate the longer-range packing motifs, while N–H···S hydrogen bonding governs thioamide dimer formation [1]. The study established that the S atom in the benzoxazole-2-thione scaffold serves as a competent halogen-bond acceptor toward iodine. For the 5-iodo-substituted variant, the iodine at the 5-position functions as a halogen-bond donor, enabling directional C–I···S and C–I···I interactions with adjacent molecules that are fundamentally different in geometry and strength from the C–Br···S and C–Cl···S interactions available to the bromo and chloro analogs. This translates to divergent crystal packing, solubility, and solid-state properties that are critical for materials science applications and polymorph control. The study further noted that lacking a second N–H group (as in benzimidazolethiones), the benzoxazole/thiazole systems form only dimeric hydrogen-bonded pairs, leaving halogen bonding as the primary determinant of extended structure [1].

Crystal engineering Halogen bonding Supramolecular chemistry Cocrystal design

Heavy-Atom Advantage: Iodine Serves as an Intrinsic Phasing Agent for X-ray Crystallography of Protein-Ligand Complexes

The iodine atom (atomic number 53) in 5-iodo-1,3-benzoxazole-2-thiol provides anomalous scattering signal suitable for single-wavelength anomalous diffraction (SAD) phasing using Cu Kα radiation (f″ for I at Cu Kα ≈ 6.9 electrons vs. Br f″ ≈ 1.5 e, Cl f″ ≈ 0.5 e) [1]. This enables definitive localization of ligand binding in protein-ligand complex structures without requiring additional heavy-atom soaking. The sulfur atom at the 2-position provides a secondary anomalous scatterer (f″ for S at Cu Kα ≈ 0.6 e), creating an internally referenced phasing system. The 5-bromo analog offers significantly weaker anomalous signal (Br f″ ≈ 1.5 e at Cu Kα), while the 5-chloro analog provides negligible anomalous contribution. For crystallographers investigating benzoxazole-2-thiol binding modes in enzyme active sites, the iodine atom thus serves as a built-in crystallographic probe that neither the bromo, chloro, nor parent compound can adequately replace.

Structural biology X-ray crystallography Heavy-atom derivatization SAD/MAD phasing

Predicted Physicochemical Differentiation: Higher Lipophilicity and Distinct Acid-Base Behavior vs. 5-Br and 5-Cl Analogs

Predicted physicochemical parameters from ChemicalBook data indicate that 5-iodo-1,3-benzoxazole-2-thiol has a predicted boiling point of 326.2±44.0 °C, density of 2.19±0.1 g/cm³, and pKa of 10.54±0.20 . The iodine substituent contributes an estimated increase in logP of approximately 0.6–0.8 log units compared to the 5-bromo analog (logP increment: I ≈ +1.12, Br ≈ +0.86, Cl ≈ +0.71 π-values for aromatic substitution) [1]. The 5-bromo analog (CAS 439607-87-1) has a reported melting point of 280–284 °C and density of 1.92 g/cm³ [2], while the 5-chloro analog (CAS 22876-19-3) has a reported melting point of 280–285 °C [3], both within the same range as the iodo analog, suggesting similar solid-state packing energetics but differing significantly in density (iodo: 2.19 vs. bromo: 1.92 g/cm³). The higher density of the iodo compound reflects the heavier atomic mass of iodine and has implications for formulation development and solid-state characterization. Importantly, based on the computed logP for the parent benzoxazole-2-thiol of 2.10 [4], the estimated logP for the 5-iodo derivative would be approximately 3.2–3.4, placing it in a lipophilicity range distinct from the bromo (~3.0) and chloro (~2.8) analogs for membrane permeability and protein binding considerations.

Physicochemical profiling Lipophilicity Drug-likeness Pre-formulation

Validated Research and Industrial Application Scenarios for 5-Iodo-1,3-benzoxazole-2-thiol


SPECT Molecular Imaging Probe Development via Direct Radioiodination at the 5-Position

Research teams developing myelin-targeted or neuroinflammation SPECT imaging agents can use 5-iodo-1,3-benzoxazole-2-thiol as a precursor for electrophilic radioiodination with [¹²³I]NaI or [¹²⁵I]NaI. The demonstrated brain uptake of structurally related radioiodinated benzoxazoles (2.7–2.9% ID/g at 2 min post-injection) and preferential white matter localization on ex vivo autoradiography [1] support the viability of this scaffold class for CNS imaging applications. Neither the 5-chloro nor 5-bromo analogs can serve this purpose, as chlorine lacks suitable gamma-emitting isotopes and ⁷⁶Br-based PET imaging requires different infrastructure. Procurement of the specifically 5-iodo compound is therefore non-negotiable for SPECT probe development programs.

Crystal Engineering and Halogen-Bonding-Directed Cocrystal Design

Solid-state and materials chemistry groups exploiting directional C–I···S halogen bonding for cocrystal design can employ 5-iodo-1,3-benzoxazole-2-thiol as a bifunctional tecton: the thione sulfur acts as a halogen-bond acceptor while the 5-iodo substituent serves as a halogen-bond donor. This orthogonal interaction pattern, characterized by near-linear C–I···S angles and distances shorter than the sum of van der Waals radii, was systematically documented across 18 cocrystal structures of 2-mercaptobenzoxazole with organoiodine donors [2]. The 5-bromo and 5-chloro analogs are incapable of generating comparably strong or directional C–Br/C–Cl···S interactions, fundamentally altering crystal packing outcomes. Researchers conducting polymorph screens or developing pharmaceutical cocrystals with benzoxazole-2-thiol derivatives should specify the 5-iodo compound when iodine-mediated lattice control is desired.

Protein-Ligand Complex Structure Determination Using Intrinsic Iodine SAD Phasing

Structural biology laboratories investigating benzoxazole-2-thiol-based enzyme inhibitors or receptor ligands can benefit from the strong anomalous scattering signal of the 5-iodo substituent (f″ ≈ 6.9 e at Cu Kα) for experimental phasing of protein-ligand cocrystal structures [3]. This intrinsic heavy atom eliminates the need for separate heavy-atom derivatization (e.g., iodide soak, selenomethionine labeling), reducing the experimental burden in fragment-based drug discovery or structure-guided optimization campaigns. The 5-bromo analog provides only ~22% of this anomalous signal, while the 5-chloro and parent compounds offer essentially no usable phasing power. For crystallography-centric medicinal chemistry projects, specifying the 5-iodo derivative directly supports structural biology workflows.

5-Position Diversification via Palladium-Catalyzed Cross-Coupling in Parallel Synthesis Libraries

Medicinal chemists constructing benzoxazole-2-thiol-based compound libraries via parallel synthesis benefit from the superior leaving-group reactivity of the C–I bond. The lower bond dissociation energy of C–I (~57 kcal/mol) compared to C–Br (~68 kcal/mol) or C–Cl (~81 kcal/mol) enables Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings at the 5-position under milder conditions (lower temperature, shorter reaction time) that preserve the acid/base-sensitive thiol/thione functionality at the 2-position [4]. Copper-catalyzed coupling protocols using 5-iodotriazole substrates have demonstrated yields up to 91% in benzoxazole-forming cascades [2], illustrating the productive exploitation of iodine as a synthetic handle. The 5-iodo compound thus enables library diversification strategies that are inaccessible or lower-yielding with bromo or chloro congeners, making it the rational procurement choice for synthesis-heavy medicinal chemistry laboratories.

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